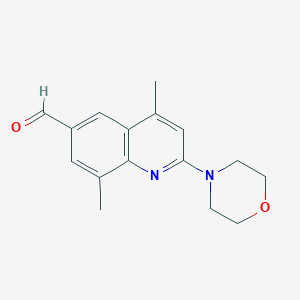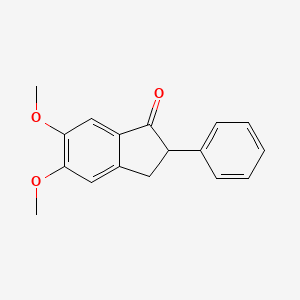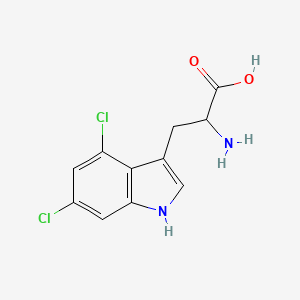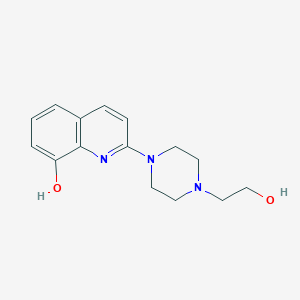
4-Iodo-6-methyl-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 4-Iodo-6-metil-2,3-dihidro-1H-inden-1-ona es un compuesto químico que pertenece a la clase de las indenonas. Las indenonas son compuestos bicíclicos que consisten en un anillo de benceno fusionado a un anillo de ciclopentadieno con un grupo cetona. La presencia de yodo y un grupo metilo en la estructura de la indenona hace que este compuesto sea único y potencialmente útil en varias reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-Iodo-6-metil-2,3-dihidro-1H-inden-1-ona típicamente involucra la yodación de 6-metil-2,3-dihidro-1H-inden-1-ona. Esto se puede lograr a través de la sustitución aromática electrófila utilizando yodo y un agente oxidante como ácido yódico o peróxido de hidrógeno. La reacción generalmente se lleva a cabo en un solvente orgánico como ácido acético o diclorometano a temperatura ambiente o a temperaturas ligeramente elevadas.
Métodos de Producción Industrial
La producción industrial de 4-Iodo-6-metil-2,3-dihidro-1H-inden-1-ona puede implicar procesos de yodación a gran escala con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Se pueden emplear reactores de flujo continuo y sistemas automatizados para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
La 4-Iodo-6-metil-2,3-dihidro-1H-inden-1-ona puede sufrir varias reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de yodo se puede sustituir con otros nucleófilos como aminas, tioles o alcóxidos.
Reacciones de Oxidación: El compuesto se puede oxidar para formar ácidos carboxílicos correspondientes u otros derivados oxidados.
Reacciones de Reducción: El grupo cetona se puede reducir para formar alcoholes u otros productos reducidos.
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Reactivos como azida de sodio, tiolato de potasio o alcóxido de sodio en solventes polares.
Reacciones de Oxidación: Agentes oxidantes como permanganato de potasio, trióxido de cromo o peróxido de hidrógeno.
Reacciones de Reducción: Agentes reductores como borohidruro de sodio, hidruro de aluminio y litio o hidrogenación catalítica.
Productos Principales
Productos de Sustitución: Varias indenonas sustituidas dependiendo del nucleófilo utilizado.
Productos de Oxidación: Ácidos carboxílicos, aldehídos u otros derivados oxidados.
Productos de Reducción: Alcoholes u otros compuestos reducidos.
Aplicaciones Científicas De Investigación
La 4-Iodo-6-metil-2,3-dihidro-1H-inden-1-ona tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas y productos farmacéuticos.
Biología: Posible uso en el desarrollo de compuestos biológicamente activos y como sonda en estudios bioquímicos.
Medicina: Investigado por sus posibles propiedades terapéuticas y como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de la 4-Iodo-6-metil-2,3-dihidro-1H-inden-1-ona depende de su aplicación específica. En reacciones químicas, el átomo de yodo puede actuar como un grupo saliente, facilitando la sustitución nucleofílica. El grupo cetona puede participar en varias reacciones redox, influyendo en la reactividad del compuesto y la interacción con otras moléculas. Los objetivos moleculares y las vías involucradas en las aplicaciones biológicas dependerían del contexto específico y requerirían más investigación.
Comparación Con Compuestos Similares
Compuestos Similares
6-Metil-2,3-dihidro-1H-inden-1-ona: Carece del átomo de yodo, lo que lo hace menos reactivo en reacciones de sustitución.
4-Bromo-6-metil-2,3-dihidro-1H-inden-1-ona: Estructura similar pero con bromo en lugar de yodo, lo que lleva a diferentes reactividad y aplicaciones.
4-Cloro-6-metil-2,3-dihidro-1H-inden-1-ona: Contiene cloro en lugar de yodo, lo que afecta sus propiedades químicas y usos.
Singularidad
La 4-Iodo-6-metil-2,3-dihidro-1H-inden-1-ona es única debido a la presencia del átomo de yodo, que aumenta su reactividad en reacciones de sustitución y proporciona propiedades químicas distintas en comparación con sus análogos halogenados.
Propiedades
Fórmula molecular |
C10H9IO |
|---|---|
Peso molecular |
272.08 g/mol |
Nombre IUPAC |
4-iodo-6-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9IO/c1-6-4-8-7(9(11)5-6)2-3-10(8)12/h4-5H,2-3H2,1H3 |
Clave InChI |
AULHSVRNRRUKOX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(CCC2=O)C(=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Pyridin-2-yl)-7-(trimethylsilyl)[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B11849974.png)







![N-[[3-(4-chlorophenyl)-2-hydroxyphenyl]methyl]acetamide](/img/structure/B11850052.png)

![Ethyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B11850063.png)


![3-Phenyl-1-[(propan-2-yl)oxy]-1H-2-benzopyran](/img/structure/B11850078.png)
